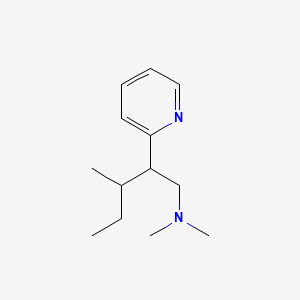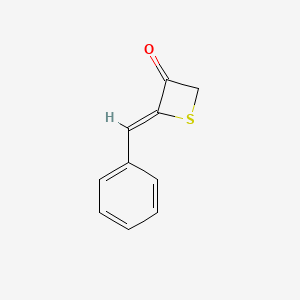
(2Z)-2-benzylidene-thietan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-benzylidene-thietan-3-one is an organic compound characterized by a thietan-3-one ring with a benzylidene substituent at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-thietan-3-one typically involves the reaction of thietan-3-one with benzaldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the thietan-3-one acts as the nucleophile and benzaldehyde as the electrophile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-benzylidene-thietan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2Z)-2-benzylidene-thietan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-benzylidene-thietan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-benzylidene-thietan-3-one: This isomer differs in the configuration of the double bond but shares similar chemical properties.
Thietan-3-one derivatives: Various derivatives with different substituents at the 2-position can be compared to (2Z)-2-benzylidene-thietan-3-one.
Uniqueness
This compound is unique due to its specific configuration and the presence of the benzylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse research fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C10H8OS |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
(2Z)-2-benzylidenethietan-3-one |
InChI |
InChI=1S/C10H8OS/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-6H,7H2/b10-6- |
Clave InChI |
MUCLRHFDBFHRKO-POHAHGRESA-N |
SMILES isomérico |
C1C(=O)/C(=C/C2=CC=CC=C2)/S1 |
SMILES canónico |
C1C(=O)C(=CC2=CC=CC=C2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
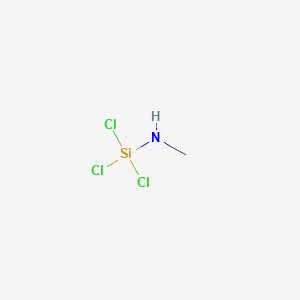
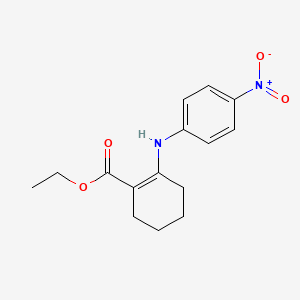
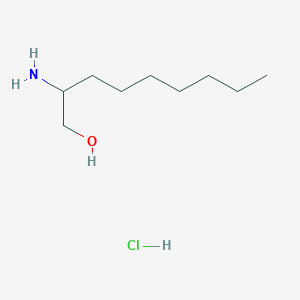
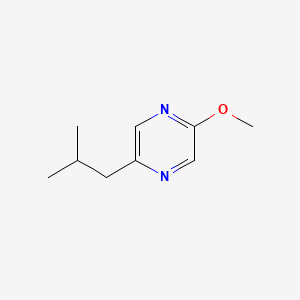
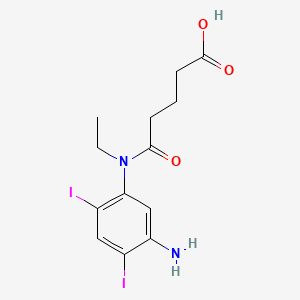
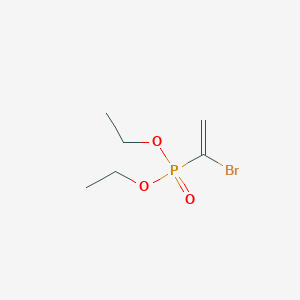
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

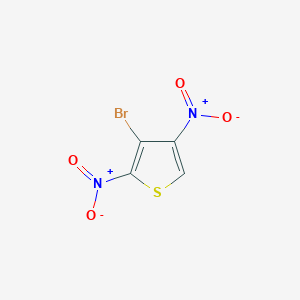
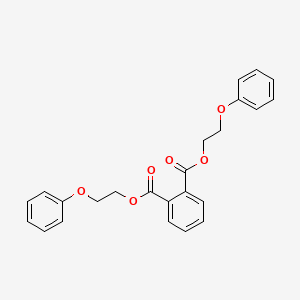
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

